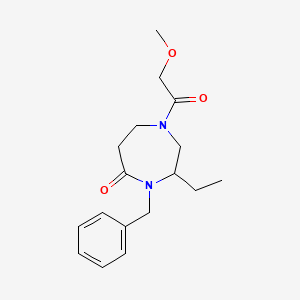
4-benzyl-3-ethyl-1-(methoxyacetyl)-1,4-diazepan-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-benzyl-3-ethyl-1-(methoxyacetyl)-1,4-diazepan-5-one is a diazepine derivative that has been synthesized for its potential use in scientific research. The compound has been found to have a variety of biochemical and physiological effects, and its mechanism of action has been studied extensively. In
Mécanisme D'action
The mechanism of action of 4-benzyl-3-ethyl-1-(methoxyacetyl)-1,4-diazepan-5-one is believed to involve the modulation of GABA receptor activity. Specifically, the compound is thought to bind to the benzodiazepine site on the GABA receptor, which enhances the effect of GABA on the receptor and leads to increased inhibition of neuronal activity.
Biochemical and Physiological Effects:
In addition to its effects on GABA receptor activity, 4-benzyl-3-ethyl-1-(methoxyacetyl)-1,4-diazepan-5-one has been found to have a variety of other biochemical and physiological effects. For example, the compound has been found to have anticonvulsant and sedative effects in animal models. It has also been shown to increase the duration of sleep and decrease the amount of wakefulness in rats.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-benzyl-3-ethyl-1-(methoxyacetyl)-1,4-diazepan-5-one in lab experiments is its specificity for the benzodiazepine site on the GABA receptor. This allows for more targeted manipulation of GABA receptor activity compared to other compounds that may have more general effects on the receptor. However, one limitation of using the compound is its potential for off-target effects, as it may bind to other receptors or have other effects that are not related to GABA receptor activity.
Orientations Futures
There are several future directions for research on 4-benzyl-3-ethyl-1-(methoxyacetyl)-1,4-diazepan-5-one. One area of interest is its potential use in the treatment of anxiety disorders, as it has been found to have anxiolytic effects in animal models. Another area of interest is its potential use as a tool for studying GABA receptor activity and the role of the benzodiazepine site in this activity. Additionally, further research is needed to fully understand the biochemical and physiological effects of the compound, as well as its potential for off-target effects.
Méthodes De Synthèse
The synthesis of 4-benzyl-3-ethyl-1-(methoxyacetyl)-1,4-diazepan-5-one involves the reaction of 4-benzyl-3-ethyl-1,4-dihydro-2,6-dimethyl-5-nitroimidazole with methyl chloroacetate, followed by reduction with sodium borohydride and subsequent acetylation with acetic anhydride. The yield of the synthesis is typically around 60-70%, and the compound can be purified using column chromatography.
Applications De Recherche Scientifique
4-benzyl-3-ethyl-1-(methoxyacetyl)-1,4-diazepan-5-one has been studied for its potential use in a variety of scientific research applications. One area of interest is its potential use as a ligand for GABA receptors, which are involved in the regulation of neurotransmitter release and neuronal excitability. The compound has also been studied for its potential use in the treatment of anxiety disorders, as it has been found to have anxiolytic effects in animal models.
Propriétés
IUPAC Name |
4-benzyl-3-ethyl-1-(2-methoxyacetyl)-1,4-diazepan-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3/c1-3-15-12-18(17(21)13-22-2)10-9-16(20)19(15)11-14-7-5-4-6-8-14/h4-8,15H,3,9-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQLURBZVVACEDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN(CCC(=O)N1CC2=CC=CC=C2)C(=O)COC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-({2-[methyl(2-pyridin-2-ylethyl)amino]pyridin-3-yl}methyl)-2-(1H-pyrrol-1-yl)propanamide](/img/structure/B5395983.png)
![3-({1-[3-(diethylamino)-1-propyn-1-yl]cyclohexyl}oxy)propanenitrile](/img/structure/B5395988.png)
![3-allyl-5-{2-[3-(2-chlorophenoxy)propoxy]-3-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5396009.png)
![5-{[2-(3-phenyl-1,2,4-oxadiazol-5-yl)-1-pyrrolidinyl]methyl}quinoxaline](/img/structure/B5396025.png)
![4-[1-(2-propyn-1-yl)-1H-benzimidazol-2-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B5396032.png)
![4-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-6-{4-[(3-methylphenyl)sulfonyl]-1-piperazinyl}pyrimidine](/img/structure/B5396034.png)
![methyl 2-[(3-phenyl-2-propynoyl)amino]benzoate](/img/structure/B5396035.png)
![4,6-dimethyl-2-(methylthio)furo[2,3-d]pyrimidine](/img/structure/B5396037.png)
![2-[4-hydroxy-4-(5-methylpyridin-2-yl)piperidin-1-yl]-6-(3-methylphenyl)nicotinic acid](/img/structure/B5396042.png)
![N-[4-(4-chloro-2-methylphenyl)-1H-pyrrolo[2,3-b]pyridin-6-yl]glycine](/img/structure/B5396048.png)
![2-{2-[(4-ethoxyphenyl)amino]-1-propen-1-yl}-4-hydroxy-3,4-diphenyl-4,5-dihydro-1,3-thiazol-3-ium bromide](/img/structure/B5396062.png)
![5-isopropyl-7-oxo-6-oxabicyclo[3.2.1]octane-2-carboxylic acid](/img/structure/B5396071.png)
![N-(4-methylphenyl)-4-[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]-1-piperazinecarboxamide](/img/structure/B5396077.png)
![(3R*,3aR*,7aR*)-3-(4-methoxyphenyl)-1-[(4-methylpyrimidin-5-yl)carbonyl]octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5396082.png)